2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-ethoxyphenyl)acetamide
Description
This compound is a structurally complex small molecule featuring a pyrazole core substituted with multiple pharmacologically relevant groups:
- 3-(Methylsulfanyl) group: Contributes to lipophilicity and metabolic stability.
- 1,2,4-Oxadiazol-5-yl moiety: A heterocyclic ring known for improving binding affinity to biological targets due to its electron-deficient nature .
- N-(4-Ethoxyphenyl)acetamide tail: The ethoxy group improves solubility and pharmacokinetic properties, while the acetamide linkage supports structural rigidity .
This compound’s design aligns with trends in medicinal chemistry to optimize heterocyclic scaffolds for therapeutic applications, particularly in oncology and inflammation, as inferred from structurally related analogs .
Properties
IUPAC Name |
2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3S/c1-4-31-17-10-8-16(9-11-17)25-18(30)13-29-20(24)19(23(27-29)33-3)22-26-21(28-32-22)15-7-5-6-14(2)12-15/h5-12H,4,13,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKFCAOGQXDMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=CC(=C4)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule comprises three primary structural domains:
- 1,2,4-Oxadiazole ring substituted at the 5-position with a 3-methylphenyl group.
- 5-Amino-3-(methylsulfanyl)-1H-pyrazole core fused to the oxadiazole moiety.
- N-(4-Ethoxyphenyl)acetamide side chain linked via a methylene bridge.
Retrosynthetic disconnection suggests the following intermediates (Figure 1):
- Intermediate A : 5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid hydrazide.
- Intermediate B : 5-Amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile.
- Intermediate C : N-(4-Ethoxyphenyl)-2-chloroacetamide.
Coupling strategies involve sequential cyclocondensation, nucleophilic substitution, and amidation reactions.
Synthesis of the 1,2,4-Oxadiazole Moiety
Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives
The 1,2,4-oxadiazole ring is synthesized via [3+2] cycloaddition between 3-methylbenzamide oxime and a carboxylic acid derivative. Two predominant methods are documented:
Carboxylic Acid Chloride Route
Reacting 3-methylbenzamide oxime with chloroacetyl chloride in anhydrous dichloromethane under reflux (12 h, 80°C) yields 5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl)acetyl chloride. Subsequent treatment with ammonium hydroxide generates the hydrazide intermediate (Yield: 68–72%).
Carboxylic Acid Activation via CDI
Alternative protocols employ 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid (e.g., malonic acid derivatives) before cyclocondensation with amidoximes. This method reduces side-product formation, improving yields to 78–82%.
Formation of the Pyrazole Core
Hydrazinolysis and Cyclization
Intermediate A undergoes hydrazinolysis with hydrazine hydrate (80°C, 6 h) to form 5-amino-4-(1,2,4-oxadiazol-5-yl)-1H-pyrazole-3-thiol. Methylation using methyl iodide in DMF introduces the methylsulfanyl group (Yield: 65–70%).
Reaction Conditions Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Prevents decomposition |
| Solvent | DMF/Ethanol (1:3) | Enhances solubility |
| Methyl iodide molar ratio | 1.2 equiv. | Minimizes over-alkylation |
Acetamide Side Chain Installation
Nucleophilic Substitution
Intermediate C (N-(4-ethoxyphenyl)-2-chloroacetamide) is prepared by reacting 4-ethoxyaniline with chloroacetyl chloride in THF (0°C, 2 h). The chloroacetamide is then coupled with the pyrazole-oxadiazole intermediate via:
Alkylation under Basic Conditions
Using K₂CO₃ in acetonitrile (reflux, 8 h) achieves C–N bond formation (Yield: 60–65%). Excess base (>2 equiv.) leads to oxadiazole ring degradation.
Phase-Transfer Catalysis
Benzyltriethylammonium chloride (0.1 equiv.) in a water/DCM biphasic system improves reaction efficiency (Yield: 73–75%).
Final Coupling and Purification
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Overall Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Stepwise synthesis | 45–50 | 98.5 | Moderate | $$$$ |
| Telescoped process | 58 | 97.2 | High | $$$ |
| Microwave-assisted | 62 | 98.8 | Limited | $$$$$ |
Microwave-assisted synthesis (100°C, 300 W, 30 min) offers reduced reaction times but requires specialized equipment.
Industrial-Scale Considerations
Solvent Recycling
Ethanol recovery via distillation reduces waste generation by 40%. DMF replacement with cyclopentyl methyl ether (CPME) improves E-factor metrics.
Byproduct Management
Methyl sulfide byproducts are trapped using activated carbon filters, achieving >99% abatement.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H activation enables direct coupling between pyrazole and acetamide fragments (Yield: 55%, 24 h).
Continuous Flow Systems
Microreactor technology achieves 85% conversion in 15 min residence time, demonstrating potential for kilogram-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Table 1: Structural Features
| Functional Group | Activity | Notes |
|---|---|---|
| Oxadiazole | Anticancer | Inhibits tumor growth |
| Pyrazole | Anti-inflammatory | Reduces cytokine production |
| Acetamide | Solubility | Enhances bioavailability |
Anticancer Properties
Research indicates that compounds with oxadiazole and pyrazole scaffolds exhibit significant anticancer properties.
Mechanism of Action : Similar compounds have been shown to inhibit key enzymes involved in tumor growth, such as telomerase and topoisomerase, which are crucial for cancer cell survival and replication.
Case Studies :
- In vitro studies demonstrated that certain oxadiazole derivatives can induce apoptosis in various cancer cell lines, suggesting potential for development as anticancer agents .
Anti-inflammatory Effects
The pyrazole moiety is linked to notable anti-inflammatory activity.
Research Findings : Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.
Clinical Relevance : This activity positions these compounds as potential candidates for treating conditions such as arthritis and other inflammatory disorders .
Antimicrobial Activity
The structural components of this compound suggest potential antimicrobial effects.
Antimicrobial Studies : Similar oxadiazole derivatives have demonstrated effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungi.
Mechanism : The antimicrobial action is likely linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions reflective of those used for other pyrazole and oxadiazole derivatives. Understanding the SAR is critical for optimizing biological activity.
Table 2: Structure-Activity Relationship Insights
| Compound Feature | Observed Activity | Implications |
|---|---|---|
| Oxadiazole | Anticancer | Enhances efficacy against tumors |
| Pyrazole | Anti-inflammatory | Potential for therapeutic applications |
| Acetamide | Increased solubility | Improves bioavailability |
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels oxadiazole-forming methods in , which use CS₂/KOH under reflux for cyclization.
- Unlike triazole-based analogs requiring LiH/DMF , the oxadiazole route may offer milder conditions.
- The 4-ethoxyphenyl group’s introduction aligns with acetamide coupling strategies in .
Pharmacological Activity Comparison
Key Observations :
- The anti-exudative activity of triazole-acetamides implies that the target compound’s sulfanyl group and acetamide tail may confer anti-inflammatory properties.
Biological Activity
The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that integrates multiple functional groups, including an amine, oxadiazole, pyrazole, and an ethoxyphenyl moiety. Its potential biological activities are of great interest in medicinal chemistry, particularly for applications in anti-inflammatory, analgesic, and anticancer therapies.
Molecular Structure
- Molecular Formula : C22H22N6O2S
- Molecular Weight : Approximately 466.58 g/mol
Structural Features
This compound features:
- An oxadiazole ring , which is known for its diverse biological activities.
- A pyrazole moiety , often associated with anticancer properties.
- An ethoxyphenyl acetamide group , which may enhance solubility and bioavailability.
Anticancer Activity
Research indicates that compounds containing oxadiazole and pyrazole scaffolds exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various human cancer cell lines such as HCT-116, HeLa, and MCF-7 with IC50 values typically below 100 μM . The mechanism of action often involves:
- Induction of apoptosis through caspase activation.
- Disruption of mitochondrial membrane potential.
- Modulation of cell cycle progression.
Case Study: Apoptotic Mechanism
In studies involving similar compounds, it was observed that treatment led to morphological changes characteristic of apoptosis, including cell shrinkage and detachment. Specifically, compounds demonstrated a dose-dependent increase in apoptotic cells and significant caspase activity in treated cell lines .
Anti-inflammatory and Analgesic Properties
Compounds with similar structures have also been noted for their anti-inflammatory and analgesic activities. The presence of the pyrazole ring is particularly relevant as it has been linked to the inhibition of inflammatory mediators and pain pathways in various models.
Additional Biological Activities
Preliminary investigations suggest that this compound may possess additional biological activities:
- Antimicrobial : Some derivatives have shown promise against bacterial strains.
- Antioxidant : The ability to scavenge free radicals may contribute to its therapeutic potential.
Synthesis Pathways
The synthesis of This compound typically involves multi-step organic reactions. Common methodologies include:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Synthesis of the Pyrazole Moiety : Often synthesized through the reaction of hydrazones with α,β-unsaturated carbonyl compounds.
- Acetamide Formation : The final step usually involves acylation reactions to introduce the acetamide group.
Research Findings Summary
Q & A
Q. What are the typical synthetic routes for this compound, and what key reagents are employed?
The synthesis involves multi-step reactions, including cyclization and condensation steps. For example:
- Core formation : Refluxing substituted phenyl oxadiazole precursors with pyridine and zeolite catalysts (e.g., Y-H zeolite) at 150°C to promote cyclization .
- Acetamide coupling : Reacting intermediates like 2-[(4-amino-triazolyl)sulfanyl]-N-hydroxyacetamide with substituted aromatic aldehydes under acidic conditions, followed by recrystallization in ethanol .
- Protection/deprotection : Use of trityl groups to protect reactive sites during intermediate steps, as seen in analogous acetamide syntheses .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., methylsulfanyl at δ ~2.5 ppm, ethoxyphenyl protons at δ ~6.8–7.2 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide) .
- X-ray crystallography : Resolves 3D conformation for derivatives with similar heterocyclic cores .
Q. Table 1: Key Analytical Techniques
Q. What preliminary biological activities have been reported for structurally related compounds?
- Antiproliferative activity : Analogous hydroxyacetamide derivatives show IC₅₀ values <10 µM against cancer cell lines (e.g., MCF-7) via kinase inhibition .
- Anti-exudative effects : Triazole-acetamide derivatives reduce inflammation in rodent models by 40–60% at 50 mg/kg doses .
Advanced Research Questions
Q. How can synthetic yields be optimized for the oxadiazole-pyrazole core?
- Catalyst screening : Zeolite Y-H in improved cyclization efficiency by 15% vs. homogeneous catalysts .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance intermediate stability in multi-step syntheses .
- Design of Experiments (DoE) : Use response surface methodology to optimize temperature (140–160°C) and molar ratios (1:1–1:1.2) .
Q. Table 2: Optimization Parameters
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response profiling : Test compound purity (>95% by HPLC) to exclude impurities as confounding factors .
- Target validation : Use molecular docking (e.g., AutoDock Vina) to identify off-target interactions with kinases or receptors .
- Comparative assays : Replicate antiproliferative assays under standardized conditions (e.g., 48-hour exposure in RPMI media) .
Q. What computational methods are recommended for mechanistic studies?
- Molecular dynamics simulations : Analyze binding stability of the acetamide moiety in ATP-binding pockets (e.g., EGFR kinase) .
- DFT calculations : Predict reactive sites for electrophilic substitution (e.g., sulfanyl group’s nucleophilicity) .
- ADMET prediction : Use SwissADME to assess bioavailability and metabolic stability .
Data Contradiction Analysis
Q. How to address discrepancies in reported antiproliferative IC₅₀ values?
- Source validation : Cross-check cell line authenticity (e.g., ATCC certification) and assay protocols (e.g., MTT vs. SRB) .
- Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl vs. 3-methylphenyl substitutions) to identify SAR trends .
Methodological Recommendations
- Synthetic reproducibility : Document reaction conditions rigorously (e.g., humidity control during zeolite catalysis) .
- Data transparency : Share raw NMR/MS files in repositories like Zenodo for peer validation .
- Collaborative studies : Partner with crystallography labs for unambiguous structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
